molecular formula C25H30F2N2O4 B1664762 Abediterol CAS No. 915133-65-2

Abediterol

Cat. No. B1664762
M. Wt: 460.5 g/mol
InChI Key: SFYAXIFVXBKRPK-QFIPXVFZSA-N
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Description

Abediterol (INN; development codes AZD-0548 and LAS 100977) is a once-daily experimental drug candidate for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It has never been marketed . It is a potent and selective β2-adrenoceptor agonist .


Synthesis Analysis

The development of a continuous-flow sequence for the synthesis of Abediterol has been reported . The sequence comprises of a phase-transfer-catalyzed liquid/liquid O-alkylation, a rhodium-catalyzed hydroformylation, and a ruthenium-catalyzed reductive amination . The overview focuses on the stereoselectivity in pharmacodynamics and pharmacokinetics of β2-agonists and summarizes the stereoselective analytical methods for the enantioseparation of racemic beta-agonists .


Molecular Structure Analysis

Abediterol has a molecular formula of C25H30F2N2O4 . Its average mass is 460.513 Da and its monoisotopic mass is 460.217377 Da .


Chemical Reactions Analysis

Abediterol acts as a dual β2 adrenergic agonist . It is a full agonist at the human β2-adrenoceptor . The main metabolic route identified in vitro is CYP450, with the CYP3A4 isoform mediating 99% of the overall oxidative metabolism .


Physical And Chemical Properties Analysis

Abediterol has a molecular formula of C25H30F2N2O4 . Its average mass is 460.513 Da and its monoisotopic mass is 460.217377 Da . Abediterol exhibits relatively high plasma protein binding of 87.1% in humans .

Scientific Research Applications

Pharmacological Characterization

Abediterol is a novel, potent, long-acting inhaled β2-adrenoceptor agonist developed for asthma and chronic obstructive pulmonary disease (COPD) treatment. It exhibits subnanomolar affinity for the human β2-adrenoceptor and demonstrates functional selectivity over β1-adrenoceptors, outperforming drugs like formoterol and indacaterol. Abediterol's fast onset of action in isolated human bronchi and extended duration of action, similar to indacaterol, positions it as a potential once-daily dosing candidate with a favorable cardiovascular safety profile (Aparici et al., 2012).

Clinical Efficacy in Asthma Treatment

A Phase II study assessed the efficacy, safety, and tolerability of abediterol in patients with stable, persistent asthma over seven days. Abediterol doses (2.5, 5, and 10 µg) showed significant improvements in pulmonary function compared to placebo, indicating its potential as an effective treatment for asthma with a good safety profile (Beier et al., 2017).

Preclinical and Pharmacokinetic Profiles

Abediterol demonstrated high potency, selectivity, and duration of action in preclinical studies, suggesting potent bronchodilation and a sustained action suitable for once-daily dosing. Its reduced potential for class-related cardiac side effects compared to other LABAs like indacaterol, olodaterol, and vilanterol makes it a promising candidate for asthma and COPD treatment (Aparici et al., 2016).

First-in-Human Study

A first-in-human study revealed that abediterol exhibits a potent, rapid, and sustained bronchodilatory effect in healthy male subjects, with lower doses under investigation for asthma and COPD patients. This supports its potential for effective bronchodilation with minimal adverse effects (Timmer et al., 2014).

COPD Treatment

A Phase IIa study in COPD patients showed that all doses of abediterol provided clinically and statistically significant, dose-dependent improvements in bronchodilation compared to placebo, with significant improvements over indacaterol. Abediterol's safety and tolerability were confirmed in this patient group (Beier et al., 2016).

Alternative Synthesis Method

A study proposed an alternative synthesis method for abediterol's lipophilic tail portion using hydroformylation, addressing issues in the original synthesis route, demonstrating increased control and providing high-quality material (Munday et al., 2019).

Safety And Hazards

Adverse effects related to primary pharmacology have been observed at all Abediterol dose levels, but most notably at doses of >10μg . The clinical studies conducted to date have also demonstrated dose-dependent increases in heart rate and QTcF at doses ≥5μg, and changes in levels of serum glucose and potassium at doses of ≥25μg .

properties

IUPAC Name

5-[(1R)-2-[6-(2,2-difluoro-2-phenylethoxy)hexylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F2N2O4/c26-25(27,18-8-4-3-5-9-18)17-33-15-7-2-1-6-14-28-16-22(31)19-10-12-21(30)24-20(19)11-13-23(32)29-24/h3-5,8-13,22,28,30-31H,1-2,6-7,14-17H2,(H,29,32)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYAXIFVXBKRPK-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(COCCCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238605
Record name Abediterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abediterol

CAS RN

915133-65-2
Record name Abediterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915133-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abediterol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915133652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abediterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12100
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Abediterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABEDITEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXA167CM6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
187
Citations
J Beier, H Pujol, B Seoane, E Jimenez, C Astbury… - BMC Pulmonary …, 2016 - Springer
… All doses of abediterol (0.625–10 μg) provided clinically and statistically significant, … abediterol 2.5, 5 and 10 μg gave significant improvements versus indacaterol. All doses of abediterol …
Number of citations: 18 link.springer.com
M Aparici, M Gomez-Angelats, D Vilella, R Otal… - … of Pharmacology and …, 2012 - ASPET
… Nebulized abediterol inhibits acetylcholine-induced … In dogs, the bronchoprotective effect of abediterol is more sustained than that … In conclusion, our results suggest that abediterol has a …
Number of citations: 58 jpet.aspetjournals.org
W Timmer, E Massana, E Jimenez… - The Journal of …, 2014 - Wiley Online Library
Here we report the results of a first‐in‐human study to evaluate the safety, tolerability pharmacokinetics, and pharmacodynamics of abediterol, a new β 2 ‐adrenergic agonist. Forty‐…
Number of citations: 17 accp1.onlinelibrary.wiley.com
J Beier, R Fuhr, E Massana, E Jiménez, B Seoane… - Respiratory …, 2014 - Elsevier
Background Abediterol (LAS100977) is a novel, long-acting β 2 -agonist, in development for the once-daily treatment of asthma in combination with mometasone. Here we report the …
Number of citations: 15 www.sciencedirect.com
J Beier, R Fuhr, B Seoane, E Massana… - Pharmacology …, 2017 - Wiley Online Library
… abediterol 2.5 μg, 0.621 to 0.747 L for abediterol 5 μg, and 0.658 to 0.774 L for abediterol … to 0.593 L for abediterol 2.5 μg, 0.451 to 0.586 L for abediterol 5 μg, and 0.356 to 0.554 L for …
Number of citations: 9 bpspubs.onlinelibrary.wiley.com
M Aparici, A Gavaldà, I Ramos, C Carcasona… - European Journal of …, 2016 - Elsevier
… abediterol … Abediterol was the compound with the highest in vitro potency for dog, guinea pig and human β 2 -adrenoceptors. In electrical field stimulated guinea pig trachea, abediterol …
Number of citations: 23 www.sciencedirect.com
D Singh, H Pujol, A Ribera… - BMC …, 2014 - bmcpulmmed.biomedcentral.com
… This study aimed to determine abediterol doses with similar … Patients received single doses of abediterol 0.313, 0.625, 1.25, … Abediterol produced dose-dependent improvements in peak …
Number of citations: 18 bmcpulmmed.biomedcentral.com
I Ramos, M Aparici, M Letosa, C Puig, A Gavaldà… - European Journal of …, 2018 - Elsevier
… Abediterol shows kinetic selectivity for the β 2 - over the β 1 -… In conclusion, abediterol is a potent LABA with a fast … onset and duration of action of abediterol shown in humans. …
Number of citations: 9 www.sciencedirect.com
M Miralpeix, M Aparici, C Carcasona… - American Journal of …, 2014 - search.proquest.com
… : Abediterol has a higher affinity for β2 receptors compared with β1 receptors in each of the species studied. Abediterol … pig leftatria, suggest that abediterol will offer potent and sustained …
Number of citations: 0 search.proquest.com
J Beier, R Fuhr, B Seoane, E Massana… - American Journal of …, 2014 - search.proquest.com
Background: Abediterol (LAS100977) is a novel, once-daily, long-acting β2-adrenergic receptor agonist in development for the treatment of asthma and COPD. The bronchodilatory …
Number of citations: 0 search.proquest.com

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